BenchChemオンラインストアへようこそ!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide

COX-2 inhibition 15-LOX inhibition dual inhibitor

This compound is the validated dual COX-2/15-LOX inhibitor designated COX-2/15-LOX-IN-4 (compound 5i). Unlike generic benzimidazoles that lose 15-LOX activity or show non-selective COX inhibition, the optimized 4-fluorophenylthio butanamide tail confers potent dual targeting (COX-2 IC50=0.075 μM; 15-LOX IC50=1.97 μM) with a high COX-1/COX-2 selectivity ratio of 152. It suppresses LPS-induced IL-6 (IC50=7.48 μM) and ROS (IC50=37.54 μM) in RAW 264.7 cells, enabling dual-readout innate immunity studies. Ideal for head-to-head comparisons with celecoxib to assess 15-LOX blockade benefits.

Molecular Formula C23H20FN3OS
Molecular Weight 405.49
CAS No. 922987-99-3
Cat. No. B2410159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide
CAS922987-99-3
Molecular FormulaC23H20FN3OS
Molecular Weight405.49
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCCSC4=CC=C(C=C4)F
InChIInChI=1S/C23H20FN3OS/c24-17-9-13-19(14-10-17)29-15-3-6-22(28)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)27-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,28)(H,26,27)
InChIKeyQFRDZMVXJGVDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide (CAS 922987-99-3): Chemical Identity and Core Pharmacophore Profile for Procurement Decisions


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide (CAS 922987-99-3) is a synthetic small molecule belonging to the 2-arylbenzimidazole class, characterized by a benzimidazole core linked via an anilide bridge to a 4-fluorophenylthio butanamide tail . It has the molecular formula C23H20FN3OS and a molecular weight of 405.5 g/mol . The compound is annotated in multiple vendor and bioactivity databases as a dual COX-2/15-LOX inhibitor, with the same molecular identity appearing under the synonym COX-2/15-LOX-IN-4 (compound 5i) .

Why N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide Cannot Be Replaced by Generic Benzimidazole Analogs: A Procurement Risk Analysis


In the benzimidazole class, subtle variations in the N-aryl substituent and the thioether linker chain length can profoundly alter target affinity, isoform selectivity, and cellular pharmacokinetics. For instance, the 4-fluorophenylthio butanamide tail in this compound is a specific pharmacophoric element designed to engage hydrophobic pockets within the COX-2 and 15-LOX active sites, whereas analogs with shorter or unsubstituted thioether chains exhibit markedly different inhibitory profiles [1]. Generic 2-aryl benzimidazoles without this optimized side chain often display non-selective COX inhibition or lose 15-LOX activity entirely, rendering them unsuitable for studies requiring dual enzyme targeting [2].

Quantitative Differentiation of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide Against Closest Comparators: An Evidence-Based Selection Guide


Dual COX-2/15-LOX Inhibitory Potency: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide vs. Celecoxib and Standard NSAIDs

The compound demonstrates dual inhibitory activity against COX-2 (IC50 = 0.075 μM) and 15-LOX (IC50 = 1.97 μM) in vitro, a profile not shared by the selective COX-2 inhibitor celecoxib, which lacks 15-LOX activity entirely [1]. The COX-2 potency is comparable to celecoxib (IC50 ≈ 0.04–0.05 μM in similar assays), but the additional 15-LOX inhibition provides a differentiated anti-inflammatory mechanism, potentially reducing the gastrointestinal and cardiovascular liabilities associated with COX-2-selective agents .

COX-2 inhibition 15-LOX inhibition dual inhibitor anti-inflammatory

Cellular Anti-Inflammatory Activity: Quantified Suppression of IL-6 and ROS Production in RAW 264.7 Macrophages Compared to Celecoxib and Diclofenac

In LPS-stimulated RAW 264.7 macrophage cells, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide inhibits pro-inflammatory cytokine IL-6 production with an IC50 of 7.48 μM and suppresses reactive oxygen species (ROS) generation with an IC50 of 37.54 μM . In the same experimental system, celecoxib and diclofenac show weaker ROS suppression and comparable or weaker IL-6 inhibition, though exact comparator values vary across publications [1].

IL-6 inhibition ROS suppression RAW 264.7 cellular inflammation model

COX-2 Selectivity Over COX-1: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide vs. Traditional Non-Selective NSAIDs

The compound exhibits a COX-1 IC50 of 11.43 μM, yielding a COX-1/COX-2 selectivity ratio of approximately 152 (IC50 ratio 11.43 / 0.075) [1]. This selectivity profile is substantially superior to traditional non-selective NSAIDs such as indomethacin (COX-1/COX-2 ratio ~0.1–1) and ibuprofen (ratio ~1–3), indicating a markedly reduced propensity for COX-1-mediated gastrointestinal toxicity [2].

COX-2 selectivity COX-1 sparing gastrointestinal safety selectivity index

Optimal Research and Industrial Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide (CAS 922987-99-3) Based on Validated Quantitative Evidence


Dual COX-2/15-LOX Inhibition Studies in Anti-Inflammatory Drug Discovery

With a confirmed dual inhibition profile (COX-2 IC50 = 0.075 μM, 15-LOX IC50 = 1.97 μM), this compound serves as a validated pharmacological tool for dissecting the synergistic roles of COX-2 and 15-LOX pathways in inflammation models. It is particularly suited for head-to-head comparisons with selective COX-2 inhibitors (e.g., celecoxib) to assess the added benefit of concurrent 15-LOX blockade [1].

Mechanistic Studies of Redox-Dependent Cytokine Regulation in Macrophage Inflammation Models

The compound's demonstrated ability to suppress LPS-induced IL-6 (IC50 = 7.48 μM) and ROS (IC50 = 37.54 μM) production in RAW 264.7 cells makes it an appropriate tool for investigating the interplay between oxidative stress and cytokine signaling in innate immune responses, especially in studies where dual readouts are required .

Selectivity Profiling of COX-2 Over COX-1 in Gastrointestinal Safety Assessment Studies

With an experimentally determined COX-1/COX-2 selectivity ratio of 152, this compound is appropriate for use as a selective COX-2 reference compound in assays designed to predict gastrointestinal safety margins, allowing direct comparison with traditional NSAIDs and other reference agents [2].

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.